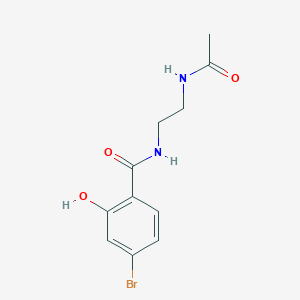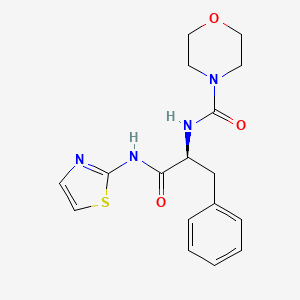
Nalpha-(morpholin-4-ylcarbonyl)-N-1,3-thiazol-2-yl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with an appropriate halide.
Coupling Reactions: The final step involves coupling the thiazole and morpholine derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Biological Studies: For studying interactions with biological targets such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole and morpholine rings could play a crucial role in binding to the target site.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)piperidine-4-carboxamide
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)pyrrolidine-4-carboxamide
Uniqueness
The presence of the morpholine ring in (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide may confer unique properties such as increased solubility and specific binding interactions compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C17H20N4O3S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-ylamino)propan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c22-15(20-16-18-6-11-25-16)14(12-13-4-2-1-3-5-13)19-17(23)21-7-9-24-10-8-21/h1-6,11,14H,7-10,12H2,(H,19,23)(H,18,20,22)/t14-/m0/s1 |
Clave InChI |
ZWSDXVVEVVZIEH-AWEZNQCLSA-N |
SMILES isomérico |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
SMILES canónico |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


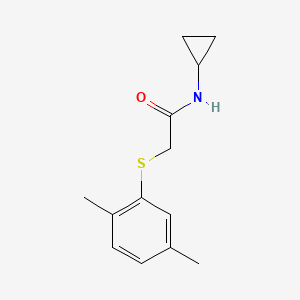
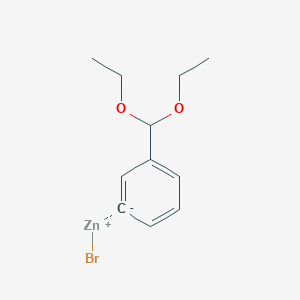

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
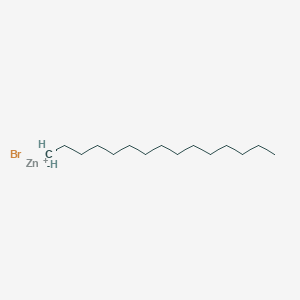
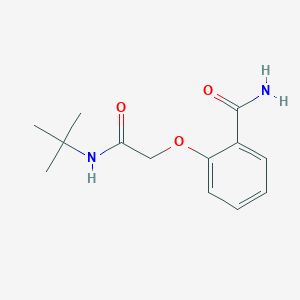
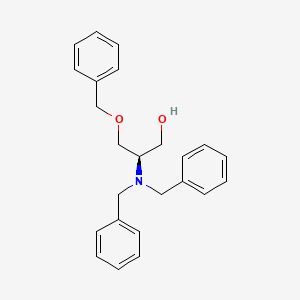
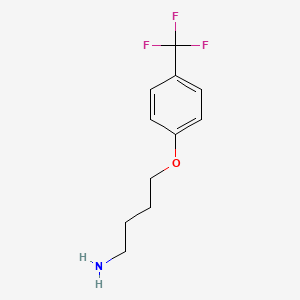
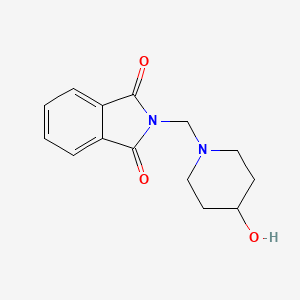
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
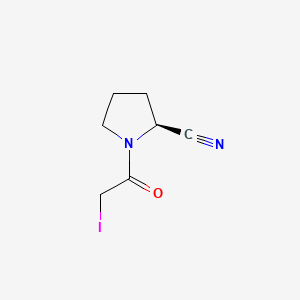
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
